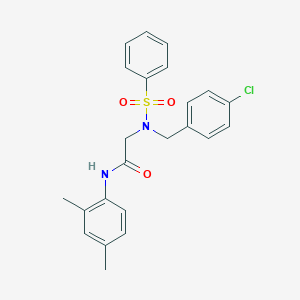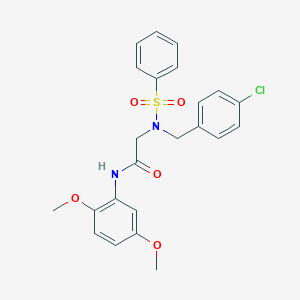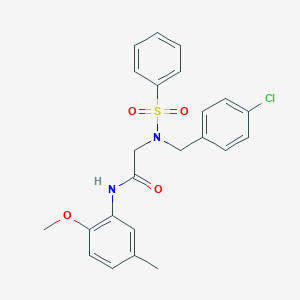![molecular formula C22H16Cl2N2O4S B301022 Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301022.png)
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as DCTB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DCTB belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Mécanisme D'action
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate exerts its anticancer effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate also induces DNA damage and inhibits the activity of topoisomerase II, an enzyme essential for DNA replication.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is its ability to selectively target cancer cells, while sparing normal cells. However, one limitation is the lack of clinical data on the safety and efficacy of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in humans.
Orientations Futures
Further research is needed to fully elucidate the mechanism of action of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate and to determine its potential as a therapeutic agent for cancer and other diseases. Future studies should also focus on optimizing the synthesis and formulation of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate for clinical use. Additionally, the potential use of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in combination with other anticancer agents should be explored.
Méthodes De Synthèse
The synthesis of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 3,5-dichloro-4-(2-propynyloxy)benzaldehyde with 2-aminothiazolidin-4-one in the presence of methanol and hydrochloric acid. The resulting product is then reacted with methyl 4-aminobenzoate to yield Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate.
Applications De Recherche Scientifique
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential as an anticancer agent. Research has shown that Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate induces apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways. Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo.
Propriétés
Nom du produit |
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Formule moléculaire |
C22H16Cl2N2O4S |
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
methyl 4-[[(5Z)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H16Cl2N2O4S/c1-4-9-30-19-16(23)10-13(11-17(19)24)12-18-20(27)26(2)22(31-18)25-15-7-5-14(6-8-15)21(28)29-3/h1,5-8,10-12H,9H2,2-3H3/b18-12-,25-22? |
Clé InChI |
VSLNGBCPKOHOAQ-GUOILJMFSA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)Cl)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)Cl)SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES canonique |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)Cl)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)
amino]acetamide](/img/structure/B300943.png)
amino]acetamide](/img/structure/B300944.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)

![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)

amino]acetamide](/img/structure/B300954.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)